3,6,7-Trichloroquinoxalin-2-amine
Description
3,6,7-Trichloroquinoxalin-2-amine is a halogenated quinoxaline derivative characterized by a bicyclic quinoxaline core substituted with three chlorine atoms at positions 3, 6, and 7, and an amine group at position 2. Quinoxalines are nitrogen-containing heterocycles known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their electron-deficient aromatic system and ability to participate in π-stacking interactions.
Properties
Molecular Formula |
C8H4Cl3N3 |
|---|---|
Molecular Weight |
248.5 g/mol |
IUPAC Name |
3,6,7-trichloroquinoxalin-2-amine |
InChI |
InChI=1S/C8H4Cl3N3/c9-3-1-5-6(2-4(3)10)14-8(12)7(11)13-5/h1-2H,(H2,12,14) |
InChI Key |
GPVVLXKZRBXOMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key differences between 3,6,7-Trichloroquinoxalin-2-amine and structurally related quinoxaline derivatives:
Key Observations :
- Chlorination Pattern : The trichloro derivative has a higher degree of halogenation compared to dichloro analogs, which may enhance its electron-deficient character and influence binding affinity in biological systems.
- Functional Diversity: Substitution with pyrazolyl or bromophenyl groups (as in analogs from ) introduces steric bulk and alters solubility.
Physicochemical Properties
- Solubility: Chlorine substituents increase hydrophobicity, which may reduce aqueous solubility compared to less halogenated analogs. For example, chloro-aniline derivatives (e.g., 2-chloroaniline, 3-chloroaniline) exhibit moderate water solubility (77286 µg/L for 3-chloroaniline), but the tricyclic quinoxaline core likely exacerbates insolubility.
- Stability: The electron-withdrawing Cl groups may stabilize the aromatic system against oxidative degradation compared to nitro or amino-substituted quinoxalines.
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